Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a benzothienopyrimidine core fused with a tetrahydro ring system. Key structural elements include:
- A 4-hydroxy group on the pyrimidine ring, enhancing polarity and hydrogen-bonding capacity.
- A sulfanyl acetyl linker connecting the benzothienopyrimidine moiety to a methyl 2-aminobenzoate group.
- A methyl ester at the 2-position of the benzoate, distinguishing it from positional isomers.
While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., benzothienopyrimidine derivatives) are associated with kinase inhibition and antiproliferative activities .
Properties
IUPAC Name |
methyl 2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-27-19(26)11-6-2-4-8-13(11)21-15(24)10-28-20-22-17(25)16-12-7-3-5-9-14(12)29-18(16)23-20/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKNLUUZAQJIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzothieno-pyrimidine core, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds similar to methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below 10 µM, indicating potent activity against cancer cells. For example, a related compound exhibited an IC50 of 3.57 µM against HepG2 liver cancer cells, outperforming standard chemotherapeutics like Adriamycin (IC50 = 4.50 µM) .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several strains of bacteria and fungi:
- Bacterial Strains : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition percentages comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
- Fungal Strains : Antifungal activity was also noted against Candida albicans, with some derivatives showing similar efficacy to established antifungal agents like clotrimazole .
Antioxidant Activity
The antioxidant properties of methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate were assessed using DPPH and ABTS assays:
- DPPH Assay : The compound demonstrated significant radical scavenging activity with values reaching up to 96%, indicating strong antioxidant potential .
Case Studies
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Case Study on Anticancer Activity :
- A study evaluating the effects of related compounds on breast carcinoma cells revealed a marked reduction in cell viability. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
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Case Study on Antimicrobial Efficacy :
- A comparative study highlighted the effectiveness of the compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related molecules:
*Calculated based on structural analysis; exact formula may vary.
Key Observations:
Positional Isomerism: The 2-methyl benzoate in the target compound vs. 4-substituted benzoates in analogs may alter binding interactions in biological systems.
Molecular Weight and Lipophilicity :
- The target compound has a lower molecular weight (~445.5 g/mol) than the chlorophenyl derivative (540.049 g/mol), suggesting better bioavailability .
- The XLogP3 value of the ethyl ester analog (4.2) indicates higher lipophilicity compared to the hydroxy-containing target compound .
Functional Group Diversity: Pesticides () feature sulfonylurea and triazine moieties, enabling herbicidal activity via enzyme inhibition, whereas the benzothienopyrimidine core in the target compound is more typical of medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
